叔丁基对苯二酚

概述

描述

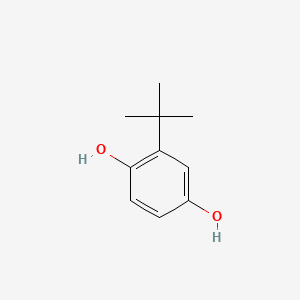

叔丁基对苯二酚,也称为2-叔丁基-1,4-苯二酚,是一种合成的芳香族有机化合物,属于酚类家族。它是一种被叔丁基取代的氢醌衍生物。 这种化合物被广泛用作各种行业的抗氧化剂,包括食品、化妆品和生物柴油 .

作用机制

叔丁基对苯二酚发挥作用的机制涉及其抗氧化特性。它可以清除自由基并防止氧化损伤。 它与Keap1等分子靶标相互作用,Keap1参与抗氧化应答的调节 . 这种相互作用有助于减少氧化应激并保护细胞免受损伤。

科学研究应用

叔丁基对苯二酚在科学研究中有广泛的应用:

生化分析

Biochemical Properties

The chemical structure of TBHQ contains phenolic OH groups that contribute to its antioxidant properties . It exhibits both hydrophilic and lipophilic properties, making it soluble in both water and organic solvents like ethanol and propylene glycol .

Cellular Effects

TBHQ has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress processes that lead to neuroinflammation and oxidative stress . TBHQ significantly attenuated the production of oxidative products and inflammatory cytokines, increased GPx and SOD levels, decreased NF-κB, which protected against oxidative damage, and restored the antioxidant mechanism .

Molecular Mechanism

TBHQ is a specialized nuclear factor erythroid 2-related factor (Nrf2) activator that decreases oxidative stress and enhances antioxidant status by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity . This suggests that TBHQ exerts its effects at the molecular level through binding interactions with these biomolecules and influencing gene expression.

Temporal Effects in Laboratory Settings

Studies have shown that the effects of TBHQ can change over time in laboratory settings. For instance, TBHQ has been found to increase the expression of antioxidant markers such as Nrf2, haeme oxygenase-1 and catalase over time . At very high doses, it has some negative health effects on lab animals, such as producing precursors to stomach tumors and damage to DNA .

Dosage Effects in Animal Models

The effects of TBHQ can vary with different dosages in animal models. For instance, a study found that TBHQ at a dosage of 25mg/kg significantly ameliorated the renal function and the histopathological lesions in rats . At very high doses, it has been found to cause liver enlargement, neurotoxic effects, convulsions, and paralysis in laboratory animals .

Metabolic Pathways

TBHQ is involved in various metabolic pathways. It has been found to regulate the Keap1-Nrf2 pathway, which plays a key role in cellular resistance to oxidative stress injury . TBHQ can also influence the PI3K/AKT pathway, which is involved in cell survival and growth .

Transport and Distribution

TBHQ is slightly soluble in water , which suggests that it may be transported and distributed within cells and tissues via diffusion or possibly through interaction with certain transporters or binding proteins.

Subcellular Localization

The subcellular localization of TBHQ can change under different conditions. For instance, studies have found that the cellular localization of Nrf2, which TBHQ activates, changes during prolonged cell passage and osteogenic differentiation . This suggests that TBHQ may also have different localizations within the cell under different conditions.

准备方法

叔丁基对苯二酚是在工业上通过对苯醌与异丁烯或叔丁醇反应合成的。所得产物经过进一步提纯和精制。 合成过程应在受控条件下进行,以防止任何不希望的副产物或反应 .

化学反应分析

叔丁基对苯二酚经历几种类型的化学反应,包括:

氧化: 它可以被氧化形成叔丁基醌。

还原: 它可以被还原回氢醌衍生物。

取代: 由于酚羟基的存在,它可以发生亲电取代反应.

这些反应中常用的试剂和条件包括用于氧化的氧化剂如高锰酸钾和用于还原的还原剂如硼氢化钠。 这些反应形成的主要产物是叔丁基醌和氢醌衍生物 .

相似化合物的比较

叔丁基对苯二酚经常与其他类似化合物进行比较,例如:

丁基化羟基茴香醚(BHA): 两者均用作食品防腐剂和抗氧化剂,但叔丁基对苯二酚在防止脂肪和油的氧化酸败方面更有效.

4-叔丁基邻苯二酚(TBC): 两种化合物均用作稳定剂,但叔丁基对苯二酚更常用于食品和制药应用.

生物活性

Introduction

Tert-butylhydroquinone (tBHQ) is a synthetic phenolic antioxidant widely used as a food preservative. Its biological activity has garnered attention due to its dual role as an antioxidant and its effects on various cellular processes, including its impact on oxidative stress, inflammation, and potential antibacterial properties. This article explores the biological activity of tBHQ, summarizing key research findings, case studies, and relevant data.

tBHQ primarily acts through the activation of the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and protects against oxidative stress. It has been shown to induce the production of reactive oxygen species (ROS) at certain concentrations, leading to varied biological responses depending on the context and concentration used.

Antioxidant Activity

tBHQ is known for its potent antioxidant properties. It protects cells from oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses. For instance, in a study involving human umbilical vein endothelial cells (HUVEC), tBHQ was found to activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) release and reduced oxidative stress-induced endothelial dysfunction .

Neuroprotective Effects

In a murine model of ischemic stroke, tBHQ was observed to compromise survival rates and worsen stroke outcomes despite its antioxidant capabilities. The study demonstrated that tBHQ treatment led to increased infarct size and neurological deficits, indicating that while it has neuroprotective potential at lower concentrations, higher doses may exacerbate damage by disrupting mitochondrial function in cerebrovascular endothelial cells .

Antibacterial Activity

Recent studies have highlighted tBHQ's antibacterial properties, particularly through its oxidation product tert-butylbenzoquinone (TBBQ). TBBQ exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 mg/L. This compound disrupts bacterial membrane integrity without causing lysis, making it a candidate for further investigation as an antibacterial agent .

Case Study 1: Asthma Induction

A notable case involved a 49-year-old factory worker who developed asthma symptoms linked to exposure to tBHQ during cleaning processes. This case underscores the potential respiratory sensitization effects of tBHQ in occupational settings .

Case Study 2: Blood Pressure Regulation

Another study explored the effects of tBHQ on blood pressure regulation in Angiotensin II-induced hypertensive mice. The findings suggested that tBHQ treatment reduced blood pressure by enhancing eNOS activity through Akt phosphorylation, indicating a protective cardiovascular role under specific conditions .

Research Findings Summary

属性

IUPAC Name |

2-tert-butylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNXCDMCOKJUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERTIARY-BUTYLHYDROQUINONE (TBHQ) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020220 | |

| Record name | tert-Butylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butylhydroquinone appears as white to light tan crystalline powder or a fine beige powder. Very slight aromatic odor. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid, White crystalline solid having a characteristic odour, White to light tan solid; [HSDB] Tan powder; [MSDSonline], Solid | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TERTIARY-BUTYLHYDROQUINONE (TBHQ) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | t-Butylhydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-tert-Butyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

563 °F at 760 mmHg (NTP, 1992), 295 °C | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

340 °F (NTP, 1992), 171 °C (340 °F) - closed cup | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water; soluble in ethanol, Solubility: 5% in water at 95 °C, 5% in lard at 50 °C, In water, 2000 mg/L at 30 °C (Shake-flask method), Solubility in fats and food-grade solvents is good, (at 25 °C): less than 1% in water, 60% in ethanol, 60% in ethyl acetate, 10% in glyceryl monooleate, 10% in cottonseed oil, 10% in corn oil, 10% in soybean oil, 30% in propylene glycol, 5% in safflower oil, Soluble in acetone, alcohol, ethyl acetate | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERTIARY-BUTYLHYDROQUINONE (TBHQ) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | T-BUTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 (NTP, 1992) - Denser than water; will sink, 1.05 | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.73 (Air = 1) | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 1 mmHg at 68 °F (NTP, 1992) | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

... In this study, tert-butylhydroquinone (tBHQ), a widely used Nrf2 activator, was initially employed to investigate the potential protective role of Nrf2 activation in saturated fatty acid (SFA)-induced hepatoxicity. As expected, SFA-induced hepatocyte cell death was prevented by tBHQ in both AML-12 mouse hepatocytes and HepG2 human hepatoma cells. However, the protective effect of tBHQ is Nrf2-independent, because the siRNA-mediated Nrf2 silencing did not abrogate tBHQ-conferred protection. Alternatively, our results revealed that autophagy activation was critically involved in the protective effect of tBHQ on lipotoxicity. tBHQ induced autophagy activation and autophagy inhibitors abolished tBHQ's protection. The induction of autophagy by tBHQ exposure was demonstrated by the increased accumulation of LC3 puncta, LC3-II conversion, and autophagic flux (LC3-II conversion in the presence of proteolysis inhibitors). Subsequent mechanistic investigation discovered that tBHQ exposure activated AMP-activated protein kinase (AMPK) and siRNA-mediated AMPK gene silencing abolished tBHQ-induced autophagy activation, indicating that AMPK is critically involved in tBHQ-triggered autophagy induction. Furthermore, our study provided evidence that tBHQ-induced autophagy activation is required for its Nrf2-activating property. Collectively, our data uncover a novel mechanism for tBHQ in protecting hepatocytes against SFA-induced lipotoxicity. tBHQ-triggered autophagy induction contributes not only to its hepatoprotective effect, but also to its Nrf2-activating property., /An/ outbreak of H7N9 influenza in China /was/ of high concern to public health. H7 hemagglutinin (HA) plays a critical role in influenza entry and thus HA presents an attractive target for antivirals. Previous studies have suggested that the small molecule tert-butyl hydroquinone (TBHQ) inhibits the entry of influenza H3 HA by binding to the stem loop of HA and stabilizing the neutral pH conformation of HA, thereby disrupting the membrane fusion step. Based on amino acid sequence, structure and immunogenicity, H7 is a related Group 2 HA. In this work we show, using a pseudovirus entry assay, that TBHQ inhibits H7 HA-mediated entry, as well as H3 HA-mediated entry, with an IC50 ~ 6 uM. Using NMR, we show that TBHQ binds to the H7 stem loop region. STD NMR experiments indicate that the aromatic ring of TBHQ makes extensive contact with the H7 HA surface. Limited proteolysis experiments indicate that TBHQ inhibits influenza entry by stabilizing the H7 HA neutral pH conformation. Together, this work suggests that the stem loop region of H7 HA is an attractive target for therapeutic intervention and that TBHQ, which is a widely used food preservative, is a promising lead compound. | |

| Record name | T-BUTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light tan crystalline powder or a fine beige powder, White crystalline solid | |

CAS No. |

1948-33-0 | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butylhydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tert-Butylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C12674942B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-tert-Butyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 to 264 °F (NTP, 1992), 126.5-128.5 °C, 127 - 129 °C | |

| Record name | TERT-BUTYLHYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-tert-Butyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tert-Butylhydroquinone exert its antioxidant effects?

A1: tert-Butylhydroquinone (tBHQ) exhibits its antioxidant activity through several mechanisms. It acts as a potent scavenger of free radicals, effectively neutralizing reactive oxygen species (ROS) [, ]. Additionally, tBHQ upregulates the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), through the activation of the Nrf2 pathway [, ].

Q2: What is the role of the Nrf2 pathway in the cytoprotective effects of tBHQ?

A2: tBHQ activates the Nrf2 pathway by inhibiting Keap1, a negative regulator of Nrf2. This allows Nrf2 to translocate to the nucleus and bind to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant and detoxifying enzymes [, , ]. This leads to the increased expression of these cytoprotective proteins and enhanced cellular defense against oxidative and electrophilic stress.

Q3: Does tBHQ directly interact with Keap1 to activate Nrf2?

A3: While the exact mechanism of Keap1 inhibition by tBHQ is not fully elucidated, evidence suggests that tBHQ does not directly bind to Keap1. Instead, tBHQ may modify cysteine residues on Keap1 through its electrophilic quinone metabolite or by mobilizing intracellular zinc, leading to Nrf2 stabilization and activation [, ].

Q4: Can you elaborate on the role of zinc in tBHQ-mediated Nrf2 activation?

A4: Research suggests that tBHQ increases intracellular "free" zinc levels by mobilizing intracellular zinc pools []. This increase in free zinc inhibits protein phosphatases like PP2A and PP2C, which are known to dephosphorylate and deactivate Nrf2. Consequently, tBHQ indirectly stabilizes Nrf2 and promotes its transcriptional activity [].

Q5: Does tert-Butylhydroquinone affect other signaling pathways involved in oxidative stress response?

A5: Yes, besides Nrf2, tBHQ has been shown to activate the activator protein-1 (AP-1) signaling pathway, which plays a role in cell proliferation, differentiation, and survival []. tBHQ-mediated AP-1 activation has been implicated in the induction of matrix metalloproteinase-3 (MMP-3) expression, suggesting a potential role in modulating extracellular matrix remodeling [].

Q6: What are the primary metabolites of tert-Butylhydroquinone?

A6: The major metabolite of tBHQ is tert-butylquinone (TBQ), formed through oxidative metabolism in the liver and other tissues [, ]. TBQ is a reactive electrophile that can form conjugates with glutathione (GSH), potentially contributing to tBHQ's antioxidant and cytoprotective effects []. Further metabolism of TBQ leads to the formation of 6-tert-butyl-2,3-epoxy-4-benzoquinone (TBE) and subsequently 6-tert-butyl-2,3-epoxy-4-hydroxy-5-cyclohexen-1-one (TBEH) [].

Q7: How does the structure of tert-Butylhydroquinone relate to its activity compared to its analog 2,5-di-tert-butylhydroquinone (DTBHQ)?

A7: While both tBHQ and DTBHQ possess antioxidant properties, they differ in their ability to induce glutathione S-transferase (GST) activity. tBHQ acts as a stronger electrophile than DTBHQ due to steric hindrance imposed by the two tert-butyl groups in DTBHQ. This electrophilicity allows tBHQ to react with intracellular nucleophiles, including GSH, leading to GST induction []. This difference highlights the importance of the specific substitution pattern on the benzene ring for influencing the biological activity of these hydroquinones.

Q8: Does tert-Butylhydroquinone affect arachidonic acid metabolism?

A8: Studies have shown that while tBHQ itself does not significantly affect cyclooxygenase (COX) activity, it can inhibit 5-lipoxygenase (5-LO) activity in human neutrophils []. Interestingly, DTBHQ demonstrates regulatory effects on both 5-LO and COX-2 enzymes. These findings suggest that both tBHQ and its metabolite, DTBHQ, can modulate arachidonic acid metabolism, potentially influencing inflammatory processes [].

Q9: What are the primary applications of tert-Butylhydroquinone?

A9: tert-Butylhydroquinone is widely used as an antioxidant in various industries, including food preservation, where it prevents the oxidation of fats and oils, and in the production of polymers, where it protects against degradation [, , ]. Its antioxidant properties make it a valuable additive for enhancing the shelf-life and stability of a wide range of products.

Q10: How is tert-Butylhydroquinone detected and quantified in various matrices?

A10: Several analytical techniques are employed for the detection and quantification of tBHQ, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) coupled with various detectors, such as electrochemical detectors (ECD) [, , , ]. Electrochemical methods, particularly those using modified electrodes with enhanced sensitivity, show promise for the rapid and sensitive detection of tBHQ in complex matrices like food products [].

Q11: Are there any specific cell types or tissues that are particularly susceptible to the effects of tert-Butylhydroquinone?

A12: tBHQ has been shown to induce DNA damage in specific organs of mice, notably the stomach, liver, and kidneys, in a time- and dose-dependent manner []. This suggests that certain tissues may be more susceptible to its potential genotoxic effects. Furthermore, tBHQ's ability to modulate intracellular calcium levels in pancreatic acinar cells highlights its potential to influence cellular signaling and function in specific cell types [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。